Regioisomeric Identity: 4-Pyridinyl vs. 2-Pyridinyl Positional Selectivity Determines Synthesis Vector and Target Binding
The target compound bears a 4-pyridinyl substituent at the quinazoline 2-position, with SMILES Clc1ccc2c(Cl)nc(-c3ccncc3)nc2c1, whereas its most commercially available regioisomer, 4,7-dichloro-2-(2-pyridinyl)-quinazoline (CAS 1269703-91-4), displays the pyridine nitrogen in the ortho configuration (SMILES Clc1ccc2c(Cl)nc(-c3ccccn3)nc2c1) . This regiochemical difference results in distinct molecular dipole orientation and hydrogen-bonding geometry: the 4-pyridinyl isomer positions the nitrogen para to the quinazoline linkage, generating a linear hydrogen-bond acceptor vector, while the 2-pyridinyl isomer places the nitrogen adjacent to the linkage, producing an angular, sterically hindered interaction profile. Both isomers share the identical molecular formula C₁₃H₇Cl₂N₃ and molecular weight 276.12, making them indistinguishable by mass spectrometry alone, yet their MDL numbers differ (MFCD20139513 for the 4-pyridinyl vs. MFCD20139511 for the 2-pyridinyl), confirming distinct registry and structural identity .
| Evidence Dimension | Regioisomeric pyridine nitrogen position and MDL registry identity |
|---|---|
| Target Compound Data | MDL MFCD20139513; 4-pyridinyl substitution; SMILES Clc1ccc2c(Cl)nc(-c3ccncc3)nc2c1 |
| Comparator Or Baseline | 4,7-Dichloro-2-(2-pyridinyl)-quinazoline (CAS 1269703-91-4); MDL MFCD20139511; 2-pyridinyl substitution; SMILES Clc1ccc2c(Cl)nc(-c3ccccn3)nc2c1 |
| Quantified Difference | Distinct MDL registry numbers; identical molecular formula but para- vs. ortho-pyridinyl geometry |
| Conditions | Structural identity verified by SMILES notation, MDL registry, and vendor catalog cross-referencing (ChemicalBook, Chemsrc, CheMenu) |
Why This Matters
Procurement of the incorrect regioisomer leads to structurally divergent SAR outputs in kinase or adenosine receptor programs, invalidating downstream biological data.
